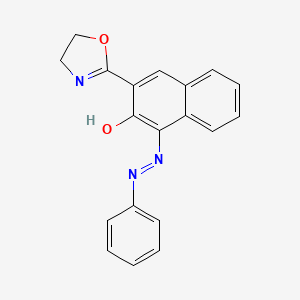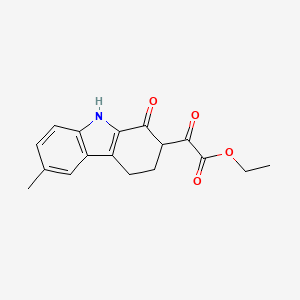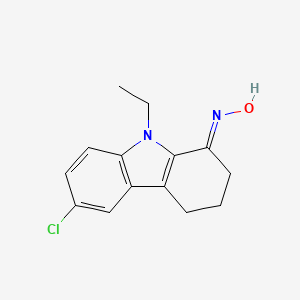
3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol
Übersicht
Beschreibung
3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol, also known as Sudan III, is a synthetic dye that has been widely used in various scientific research applications. It is a lipophilic dye that can be used to stain lipids, proteins, and other biological molecules.
Wirkmechanismus
The mechanism of action of 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol involves its ability to bind to lipid molecules. It is a lipophilic dye that can easily penetrate cell membranes and bind to the lipid molecules present in the cell membrane. The binding of 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol III to the lipid molecules results in the formation of a complex that can be visualized under a microscope.
Biochemical and Physiological Effects:
3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol III has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in various cell types. Additionally, it has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. However, the exact mechanism by which 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol III exerts its biochemical and physiological effects is still not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol in lab experiments is its ability to stain lipids. This makes it a useful tool for studying the structure and function of cell membranes. However, one of the major limitations of using 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol III is its toxicity. It has been shown to have toxic effects on various cell types and can induce cell death at high concentrations.
Zukünftige Richtungen
There are several future directions that can be explored in the field of 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol research. One area of future research could be the development of new synthetic methods for 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol III that are more efficient and environmentally friendly. Another area of future research could be the development of new applications for 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol III in the field of biosensors and drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol III.
Wissenschaftliche Forschungsanwendungen
3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol has been widely used in various scientific research applications. It is commonly used as a lipid stain in microscopy and histology. It can also be used to detect the presence of lipids in various biological samples such as cells, tissues, and blood. Additionally, 3-(4,5-dihydro-1,3-oxazol-2-yl)-1-(phenyldiazenyl)-2-naphthol III has been used in the synthesis of various organic compounds such as dyes, pigments, and pharmaceuticals.
Eigenschaften
IUPAC Name |
3-(4,5-dihydro-1,3-oxazol-2-yl)-1-phenyldiazenylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18-16(19-20-10-11-24-19)12-13-6-4-5-9-15(13)17(18)22-21-14-7-2-1-3-8-14/h1-9,12,23H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSXTDLBZNVEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-dihydro-1,3-oxazol-2-yl)-1-[(E)-phenyldiazenyl]naphthalen-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol](/img/structure/B3838509.png)
![3,3'-{methylenebis[(2-methoxy-4,1-phenylene)imino]}bis[1-(4-bromophenyl)-2-propen-1-one]](/img/structure/B3838513.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3838518.png)
![3-(5-bromo-2-furyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838520.png)
![1-methyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3838522.png)


![3-[4-(octyloxy)phenyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B3838548.png)
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838559.png)

![4-{[(2-bromo-4-nitrophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3838574.png)

![5-{[(3-hydroxyphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838602.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B3838609.png)